Differential Antimetastatic Activity: Sclareol Glycol vs. Sclareol Lactone in a Lewis Lung Carcinoma Model
In a direct head-to-head preclinical comparison, sclareol glycol (SG) demonstrated a potent and dose-dependent reduction in artificially induced lung metastases, contrasting with the variable and ultimately pro-metastatic effects observed with its close analog, sclareol lactone [1].
| Evidence Dimension | Reduction in number of lung metastases |
|---|---|
| Target Compound Data | 25 mg/kg: 38% reduction; 50 mg/kg: 26-61% reduction |
| Comparator Or Baseline | Sclareol lactone: 25 mg/kg: 37.5% reduction; 50 mg/kg: 33-63% reduction; 100 mg/kg: 2-7% increase |
| Quantified Difference | At 100 mg/kg, sclareol glycol stimulated metastasis formation (62% increase) while sclareol lactone showed no significant effect or a slight increase (2-7%). |
| Conditions | In vivo, Lewis lung carcinoma model, intravenous administration 30 min before tumor cell transplantation, mice. |
Why This Matters
This data proves that sclareol lactone cannot substitute for sclareol glycol in research applications exploring antimetastatic mechanisms, as the dose-response and ultimate biological outcome are distinct and divergent.
- [1] Astardzhieva Z, Stoichkov I. [The effect of sclareol lactone and sclareol glycol on artificially induced lung metastases of Lewis lung carcinoma (a preliminary report)]. Eksp Med Morfol. 1990;29(3):58-61. PMID: 2276380. View Source
